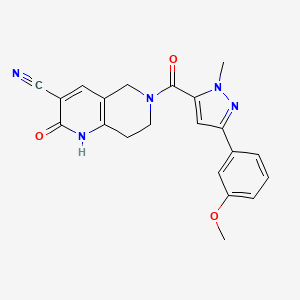
6-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives have demonstrated significant efficacy as corrosion inhibitors for metals. For instance, studies on pyranopyrazole derivatives have highlighted their potential in protecting mild steel against corrosion in acidic environments. These compounds achieve high inhibition efficiency by adsorbing onto the metal surface, following the Langmuir adsorption isotherm, which suggests a strong interaction between the inhibitor molecules and the metal surface. The effectiveness of these inhibitors is further supported by electrochemical techniques and theoretical studies using Density Functional Theory (DFT) (Yadav et al., 2016).
Optical and Quantum Electronics
Derivatives of pyrazolopyridine, containing methoxy and hydroxy phenyl groups, have been synthesized and their properties explored for potential applications in optical and quantum electronics. These compounds exhibit notable thermal stability and polycrystalline structure, making them suitable for use in thin-film deposition. The optical band gap of these films indicates their applicability in photovoltaic devices, showcasing rectification behavior and photovoltaic properties under illumination conditions (El-Menyawy et al., 2019).
Antimicrobial Activity
Research into pyrazole derivatives also encompasses the synthesis of novel compounds with potential antimicrobial activity. For example, Schiff bases derived from pyrazole and pyrazolone frameworks have been synthesized and evaluated for their antimicrobial properties. These studies often involve the assessment of structural-activity relationships to identify key functional groups contributing to antimicrobial efficacy (Puthran et al., 2019).
Anticancer Activity
Additionally, certain pyrazolopyridine systems, including nicotinonitrile derivatives, have been investigated for their antiproliferative activity against cancer cell lines. These compounds have shown promise in inducing apoptosis and inhibiting tyrosine kinase activity, making them potential candidates for anticancer therapy (El-Hashash et al., 2019).
Properties
IUPAC Name |
6-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-25-19(10-18(24-25)13-4-3-5-16(9-13)29-2)21(28)26-7-6-17-15(12-26)8-14(11-22)20(27)23-17/h3-5,8-10H,6-7,12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNBPFSKBNSBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
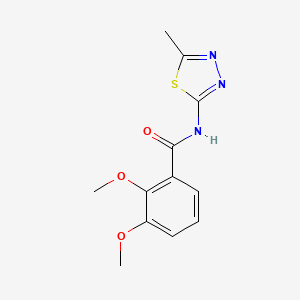

![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2874569.png)
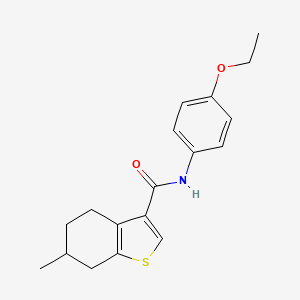
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2874573.png)
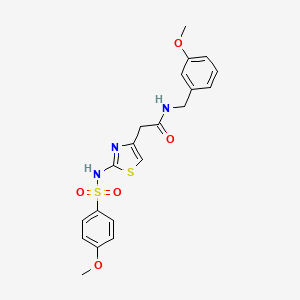
![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2874575.png)
![N-(2-bromo-4-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2874576.png)


![1-(3-Fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2874581.png)
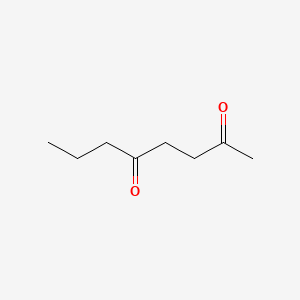

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2874585.png)
